molecular formula C26H22ClN3O5 B2839200 N-(3-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide CAS No. 894561-77-4

N-(3-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide

Cat. No.: B2839200
CAS No.: 894561-77-4
M. Wt: 491.93
InChI Key: ZHCGFKVIHSSQIQ-UHFFFAOYSA-N
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Description

The compound N-(3-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide belongs to a class of quinoline derivatives featuring a [1,3]dioxolo ring system, a 6-oxo group, and an acetamide moiety substituted with a 3-chlorophenyl group. Its structure includes a 7-[(4-methoxyphenylamino)methyl] side chain, which may enhance solubility and receptor-binding affinity due to the methoxy group’s electron-donating properties .

For example, quinoxaline and quinazoline derivatives with acetamide substituents have demonstrated cytotoxic activity against cancer cell lines . The [1,3]dioxolo group in the quinoline core may improve metabolic stability, as seen in related heterocyclic systems .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[7-[(4-methoxyanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O5/c1-33-21-7-5-19(6-8-21)28-13-17-9-16-10-23-24(35-15-34-23)12-22(16)30(26(17)32)14-25(31)29-20-4-2-3-18(27)11-20/h2-12,28H,13-15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCGFKVIHSSQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC(=CC=C5)Cl)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Dioxolo Ring: This step involves the cyclization of a suitable precursor to form the dioxolo ring.

    Functional Group Modifications: Various functional groups are introduced through standard organic reactions such as amination, chlorination, and acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound can be used as a probe to study various biological processes and pathways.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Notes and Limitations

Data Gaps: No explicit biological data for the target compound are available in the provided evidence; comparisons rely on structural analogs.

Contradictions: Some quinoline derivatives exhibit cytotoxicity (), while others (e.g., EP4 antagonists) target inflammation . Substituent variations likely drive divergent mechanisms.

Synthetic Challenges: The [1,3]dioxolo group may complicate synthesis compared to simpler quinoline derivatives, requiring specialized protection/deprotection steps .

Biological Activity

N-(3-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide (CAS Number: 894561-77-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C26H22ClN3O5C_{26}H_{22}ClN_{3}O_{5}, with a molecular weight of 491.9 g/mol. The compound features a complex structure that includes a quinoline core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa (Cervical cancer)0.314 - 4.65
HCT116 (Colon cancer)Not specified
MCF-7 (Breast cancer)Not specified

In vitro studies indicate that compounds similar to this compound exhibit significant cytotoxicity against multiple cancer cell lines. The IC50 values suggest potent activity that warrants further investigation into their mechanisms of action.

Quinoline derivatives are believed to exert their anticancer effects through several mechanisms:

  • Induction of Apoptosis : Many quinoline-based compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
  • Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at specific phases (e.g., G2/M phase), leading to inhibited proliferation of cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that quinoline compounds can increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.

Case Studies

Several case studies illustrate the efficacy of quinoline derivatives in preclinical settings:

  • A study evaluating a series of quinoline-based compounds demonstrated significant growth inhibition in human cervical cancer cells (HeLa), with some compounds achieving over 90% inhibition at low concentrations .
  • Another investigation focused on the cytotoxic effects of various substituted quinolines against multiple cancer types revealed that certain derivatives exhibited selective toxicity towards malignant cells while sparing normal cells .

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